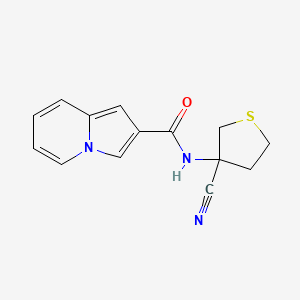

N-(3-Cyanothiolan-3-YL)indolizine-2-carboxamide

描述

属性

IUPAC Name |

N-(3-cyanothiolan-3-yl)indolizine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c15-9-14(4-6-19-10-14)16-13(18)11-7-12-3-1-2-5-17(12)8-11/h1-3,5,7-8H,4,6,10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFONQNREGTKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C#N)NC(=O)C2=CN3C=CC=CC3=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-(3-Cyanothiolan-3-YL)indolizine-2-carboxamide involves several steps. One common method includes the Fischer indole synthesis, followed by a Heck alkylation of an intermediate ketone enolate . The transformation of a ketone carbonyl into an epoxide and the subsequent conversion of the epoxide into an allylic alcohol are also key steps in the synthesis . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

化学反应分析

N-(3-Cyanothiolan-3-YL)indolizine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Antitubercular Activity

Mechanism of Action

N-(3-Cyanothiolan-3-YL)indolizine-2-carboxamide primarily targets the mycobacterial membrane protein large 3 (MmpL3), which is crucial for the survival of Mycobacterium tuberculosis. By inhibiting MmpL3, this compound disrupts lipid transport pathways essential for bacterial growth, leading to a reduction in the viability of M. tuberculosis .

Case Studies and Research Findings

Recent studies have demonstrated that derivatives of indole-2-carboxamides exhibit significant antitubercular activity. For instance, compounds with similar structural frameworks have shown minimum inhibitory concentrations (MICs) as low as 0.012 μM against drug-sensitive strains of M. tuberculosis . The selective activity towards mycobacterial cells over mammalian cells suggests a favorable therapeutic window, minimizing cytotoxicity .

Antitumor Potential

Overview

In addition to its antitubercular properties, N-(3-Cyanothiolan-3-YL)indolizine-2-carboxamide has been evaluated for its antitumor activities. The compound's ability to inhibit cancer cell proliferation has been explored in various cancer models, including glioblastoma multiforme.

Research Insights

For example, related indoleamide compounds have shown dual activity against both M. tuberculosis and pediatric glioblastoma cell lines, with some exhibiting IC50 values as low as 0.84 μM against tumor cells . These findings indicate that the indoleamide scaffold can be optimized to develop agents with both antimicrobial and anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(3-Cyanothiolan-3-YL)indolizine-2-carboxamide is crucial for enhancing its efficacy and reducing side effects. Research has indicated that modifications at specific positions on the indole ring can significantly influence biological activity .

作用机制

The mechanism of action of N-(3-Cyanothiolan-3-YL)indolizine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified to target the mycobacterial membrane protein large 3 transporter (MmpL3), which is crucial for the growth of Mycobacterium tuberculosis . By binding to this transporter, the compound inhibits the growth of the bacteria. In cancer research, it exhibits cytotoxic activity against tumor cells by interfering with cellular pathways involved in cell proliferation .

相似化合物的比较

The following analysis compares N-(3-Cyanothiolan-3-YL)indolizine-2-carboxamide with structurally related carboxamide derivatives, focusing on core frameworks, substituents, and applications inferred from available evidence.

Structural and Functional Group Comparison

Key Observations:

- Core Heterocycles: The indolizine core in the target compound is distinct from the phthalimide () and quinoline () systems. Phthalimides () are rigid, planar structures favored in polymer synthesis due to their thermal stability . Quinolines () are nitrogen-containing heterocycles with established antimicrobial activity, often attributed to their ability to intercalate biomolecules .

- Substituent Effects: The 3-cyanothiolan group in the target compound introduces both polar (cyano) and sulfur-containing (thiolane) functionalities, which may improve solubility and redox activity. Chloro and aryl substituents in phthalimides () enhance polymer backbone rigidity, while dichlorophenyl groups in quinoline carboxamides () contribute to antimicrobial potency through hydrophobic interactions .

Key Findings :

- Antimicrobial Potential: Quinoline carboxamides () exhibit broad-spectrum activity, suggesting that the target compound’s carboxamide and cyano groups could similarly disrupt microbial enzymes or membranes .

- Material Science : Phthalimide derivatives () are pivotal in high-performance polymers. The target’s indolizine core, if conjugated, might serve in optoelectronic materials, though this requires experimental validation.

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups: Chloro substituents in and enhance stability and bioactivity. The target’s cyano group may offer similar electronic effects while reducing toxicity.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for N-(3-Cyanothiolan-3-YL)indolizine-2-carboxamide, and how do reaction conditions impact yield?

- Methodology : The compound can be synthesized via multi-step reactions starting from indolizine-2-carboxylic acid and 3-cyanothiolan-3-amine. Key steps include:

- Amidation : Use peptide coupling reagents like HATU or EDCI with DIPEA in DMF or dichloromethane at 0–25°C for 12–24 hours .

- Cyano Group Introduction : Optimize cyanidation via nucleophilic substitution using KCN or NaCN in polar aprotic solvents (e.g., DMSO) at 60–80°C .

- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) yields 60–75% purity .

Q. Which spectroscopic and crystallographic methods are effective for structural characterization?

- Techniques :

- NMR : - and -NMR in DMSO- or CDCl resolve indolizine protons (δ 7.2–8.5 ppm) and thiolan carbons (δ 35–50 ppm) .

- X-ray Crystallography : SHELX software refines single-crystal data, achieving R-factors <0.04 for analogous compounds .

- HRMS : ESI-HRMS confirms molecular weight (e.g., [M+H] at m/z 326.1234) .

Q. What key structural features influence reactivity?

- Critical Groups :

- The cyanothiolan moiety enhances electrophilicity, enabling nucleophilic additions (e.g., thiol-ene reactions) .

- The indolizine core facilitates π-π stacking with biological targets, as shown in docking studies of similar carboxamides .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

- Strategies :

- Orthogonal Validation : Combine SPR (surface plasmon resonance) and cellular assays to confirm target binding vs. off-target effects .

- Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) to rule out interference from synthetic byproducts .

- Dose-Response Repetition : Repeat IC measurements in triplicate under standardized conditions (e.g., 37°C, 5% CO) .

Q. What strategies optimize solubility and stability for in vivo studies?

- Approaches :

- Prodrug Design : Introduce phosphate esters at the indolizine NH group to enhance aqueous solubility .

- Formulation : Use PEG-400 or cyclodextrin-based carriers to improve bioavailability, as demonstrated for related carboxamides .

- Stability Testing : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma via LC-MS over 24 hours .

Q. How to design molecular docking studies to predict target interactions?

- Protocol :

- Protein Preparation : Retrieve target structures (e.g., kinase domains) from PDB, remove water, and add hydrogens using AutoDock Tools .

- Ligand Docking : Perform flexible docking with AutoDock Vina, scoring binding poses using AMBER force fields. Validate with MD simulations (50 ns) .

- Experimental Correlation : Compare docking scores (ΔG < -8 kcal/mol) with SPR-measured K values .

Q. How to address low reproducibility in synthesis yields?

- Solutions :

- Condition Standardization : Strictly control reaction temperature (±2°C) and solvent dryness (molecular sieves) .

- Catalyst Screening : Test Pd(OAc)/XPhos vs. CuI/Proline for coupling steps to identify optimal systems .

- Byproduct Analysis : Use -NMR to detect and quantify side products (e.g., hydrolyzed cyanothiolan) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。